Bis(2,4,6-trichlorophenyl) malonate
Overview
Description
Bis(2,4,6-trichlorophenyl) malonate is a useful research compound. Its molecular formula is C15H6Cl6O4 and its molecular weight is 462.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Bis(2,4,6-trichlorophenyl) malonate is a chemical compound that has been studied for its potential applications in various fields . It’s important to note that the targets of a compound can vary depending on the context of its use, such as the type of cells or organisms it interacts with, and the specific conditions under which it is applied.
Mode of Action
The compound’s structure suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects
Biochemical Pathways
Given its potential as a novel orally active inhibitor of hle , it may be involved in the regulation of inflammatory responses
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight (462924), density (16±01 g/cm3), and boiling point (5596±500 °C at 760 mmHg) , may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given its potential as a novel orally active inhibitor of hle , it may exert anti-inflammatory effects by inhibiting the activity of HLE, an enzyme involved in the inflammatory response
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other substances . Moreover, its handling and storage require specific conditions, such as being kept in closed vessels and refrigerated , to maintain its stability and efficacy.
Properties
IUPAC Name |
bis(2,4,6-trichlorophenyl) propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl6O4/c16-6-1-8(18)14(9(19)2-6)24-12(22)5-13(23)25-15-10(20)3-7(17)4-11(15)21/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPCGKBOSFOHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)CC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382652 | |
Record name | Bis(2,4,6-trichlorophenyl) propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15781-70-1 | |
Record name | Bis(2,4,6-trichlorophenyl) propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(2,4,6-trichlorophenyl) propanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes bis(2,4,6-trichlorophenyl) malonate particularly useful in chemical synthesis?
A1: this compound, often referred to as a “magic malonate,” demonstrates high reactivity towards various 1,3-dinucleophiles. This reactivity makes it a valuable reagent for cyclocondensation reactions, leading to the formation of six-membered heterocycles. []
Q2: Can you provide examples of heterocyclic systems synthesized using this compound?
A2: This reagent has proven successful in synthesizing diverse heterocycles, including:
- Pyrimido[1,2‐a]pyrimidin-4-ones: This class of compounds was efficiently synthesized by reacting this compound with 2-aminopyrimidine and its derivatives. []
- Mesoionic xanthine analogs: Derivatives of mesoionic imidazo[1,2-α]pyrimidine-5,7-dione and 1,2,4-triazolo[1,5-α]pyrimidine-5,7-dione were synthesized using this compound as a key building block. []
- Tetrazolo[1,5‐α]pyrimidines: this compound reacts with 5-aminotetrazole to yield tetrazolo[1,5‐α]pyrimidines, highlighting its versatility in constructing different heterocyclic frameworks. []
- 1H-Pyrido[l,2-a]quinazolines: This class of compounds was synthesized by reacting monosubstituted bis(2,4,6-trichlorophenyl) malonates with 3-aryl-3,4-dihydro-2-methyl-4-quinazolinones. []
- Triazaphenalene betaines: this compound was used in the synthesis of mesomeric triazaphenalene betaines, demonstrating its utility in preparing compounds with potential material science applications. []
Q3: Are there any alternative reagents to this compound for similar cyclocondensation reactions?
A3: Yes, other malonate derivatives can be employed for cyclocondensation reactions, including:
- Diethyl malonates: These are more commonly used but may exhibit lower reactivity compared to this compound. [, ]
- (Chlorocarbonyl)ketenes: These reagents offer an alternative approach but might require different reaction conditions. []
Q4: Is there structural information available for this compound?
A4: Yes, the crystal structure of this compound has been determined. It crystallizes in the monoclinic crystal system, space group Cc, with specific lattice parameters: a = 12.0980(11) Å, b = 10.0628(9) Å, c = 15.1518(14) Å, and β = 104.231(1)°. []
Q5: What about the compound's molecular formula and weight?
A5: this compound has the molecular formula C15H6Cl6O4 and a molecular weight of 472.88 g/mol. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.